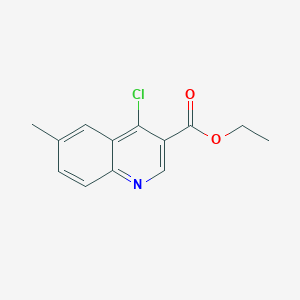

Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIDXMVQPNWNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363158 | |

| Record name | ethyl 4-chloro-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-87-4 | |

| Record name | ethyl 4-chloro-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-chloro-6-methylquinoline-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-chloro-6-methylquinoline-3-carboxylate for Advanced Research & Development

Foreword: The Quinoline Scaffold in Modern Drug Discovery

From the historical significance of quinine in combating malaria to the development of modern targeted therapies, the quinoline ring system remains a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and versatile chemistry allow for the precise spatial orientation of functional groups, making it an ideal core for interacting with biological targets. This compound (CAS No: 56824-87-4) represents a particularly valuable building block within this chemical class. The presence of a reactive chloro group at the 4-position, combined with an electron-withdrawing carboxylate at the 3-position and a methyl group on the benzenoid ring, provides a trifecta of functionality. This guide, intended for researchers and drug development professionals, offers a deep dive into the chemical properties, synthesis, reactivity, and strategic applications of this key intermediate.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing a snapshot for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 56824-87-4 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 249.69 g/mol | [3][5] |

| MDL Number | MFCD00173357 | [3] |

| Appearance | Solid | |

| pKa (Predicted) | 2.01 ± 0.27 | [4] |

| XLogP3-AA | 3.4 | [4][6] |

| Topological Polar Surface Area | 39.2 Ų | [4][7] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C | [4][6] |

| InChIKey | GSIDXMVQPNWNIR-UHFFFAOYSA-N | [4][6] |

Synthesis Pathway and Experimental Protocol

The synthesis of this quinoline derivative typically follows a well-established route in heterocyclic chemistry, leveraging the Gould-Jacobs reaction followed by chlorination. This two-step process is efficient and provides a reliable source of the material.

Synthetic Strategy Overview

The logical pathway begins with the reaction of a substituted aniline, in this case, p-toluidine, with a malonic ester derivative to form a 4-hydroxyquinoline intermediate. This cyclization is a cornerstone of quinoline synthesis.[2] The subsequent step involves the conversion of the hydroxyl group at the C4 position into a chloride, a crucial transformation that installs the reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this step.[8]

Caption: General two-step synthesis workflow.

Detailed Laboratory Protocol

This protocol is a representative synthesis adapted from established methodologies for analogous compounds.[8][9] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 4-chloroaniline and 1.1 mole equivalents of ethyl ethoxymethylenemalonate.

-

Heat the mixture gradually to approximately 100-110°C and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

-

Once the initial condensation is complete, add the reaction mixture to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to reflux (approx. 250°C) for 2-3 hours to facilitate the cyclization.

-

Allow the mixture to cool. The product will often precipitate. Dilute with a hydrocarbon solvent like hexane to aid precipitation.

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum. The resulting solid is the 4-hydroxyquinoline intermediate.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a flask containing the dried ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1 mole equivalent), slowly add phosphorus oxychloride (POCl₃, ~5-10 mole equivalents) at room temperature.

-

Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. The reaction should become a clear solution.

-

Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with copious amounts of water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its reactivity, which enables its use as a versatile scaffold. The C4-chloro group is the primary site of reaction, acting as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.

This allows for the straightforward introduction of a wide array of functional groups, creating diverse libraries of compounds for biological screening.[10][11] The ester at the C3 position can also be hydrolyzed or amidated, further expanding the chemical space that can be explored.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound , Null , 56824-87-4 - CookeChem [cookechem.com]

- 6. PubChemLite - this compound (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules. Its precise molecular structure is paramount for ensuring the intended downstream chemical transformations and final product efficacy. This technical guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of this compound. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical development and synthetic chemistry, a molecule's identity is its most fundamental attribute. The compound this compound serves as a versatile building block, but its utility is predicated on the correct arrangement of its constituent atoms. An error in structural confirmation—perhaps an isomeric impurity or an incorrect substitution pattern—can lead to failed syntheses, inactive final compounds, or unforeseen toxicological profiles.

Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise; it is a critical component of quality control and a prerequisite for successful research and development. This guide details the logical progression of analysis, from confirming the basic molecular formula to mapping the intricate network of atomic connectivity and defining its three-dimensional arrangement.

Synthetic Origin: The Gould-Jacobs Pathway

To understand the structure, one must first appreciate its formation. A common and effective route to the quinoline core is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis provides a logical framework for the expected structure and potential side products. The process typically begins with the condensation of an appropriately substituted aniline (p-toluidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[4][5] Subsequent chlorination, often using a reagent like phosphorus oxychloride (POCl₃), yields the target compound.

Caption: A simplified workflow of the Gould-Jacobs reaction followed by chlorination.

Understanding this pathway is crucial as it informs our analytical strategy. For instance, incomplete cyclization could leave the anilidomethylenemalonate intermediate, while incomplete chlorination would result in the presence of the 4-hydroxy precursor.

The Analytical Workflow: An Orthogonal Approach

A single analytical technique is rarely sufficient for complete structural proof. We employ a suite of methods that provide complementary information, creating a robust and self-validating dataset. The overall workflow involves determining the molecular formula, identifying functional groups, mapping the atom-to-atom connectivity, and finally, confirming the 3D structure.

Caption: The integrated workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this, providing a mass measurement with enough accuracy to confidently predict the molecular formula.[6][7] The presence of a chlorine atom provides a distinct isotopic signature that serves as a powerful validation point.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Acquire data in the m/z range of 100-500.

-

The ESI source will protonate the molecule, so we expect to observe the [M+H]⁺ ion.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the most abundant peak.

-

Observe the isotopic pattern. For a compound containing one chlorine atom, there will be two major peaks: the [M+H]⁺ peak and the [M+2+H]⁺ peak, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Use the instrument's software to calculate the predicted molecular formula from the accurate mass of the monoisotopic peak.

-

Expected Data & Interpretation

For this compound (C₁₃H₁₂ClNO₂), the expected results are summarized below.[8]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₂ClNO₂ | Based on synthesis precursors. |

| Exact Mass | 249.05565 Da | Calculated monoisotopic mass. |

| [M+H]⁺ (m/z) | 250.06293 | For the ³⁵Cl isotope. |

| [M+2+H]⁺ (m/z) | 252.06000 | For the ³⁷Cl isotope. |

| Isotopic Ratio | ~100:32 | Natural abundance of ³⁵Cl vs. ³⁷Cl. |

The observation of this precise mass and the characteristic 3:1 isotopic pattern provides extremely strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This allows us to confirm the presence of the ester and the aromatic quinoline system, and to look for the absence of precursor functionalities (like an -OH group).[10][11]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the quinoline ring system. |

| ~2980-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the ethyl and methyl groups. |

| ~1725 | C=O Stretch | Ester | Crucial evidence for the carboxylate group. [12] |

| ~1600, ~1570, ~1480 | C=C Stretch | Aromatic | Characteristic of the quinoline scaffold.[13] |

| ~1250 | C-O Stretch | Ester | Complements the C=O stretch data. |

| ~760-505 | C-Cl Stretch | Aryl Halide | Confirms the presence of the C-Cl bond.[9] |

| Absence at ~3400 | O-H Stretch | Alcohol | Confirms complete chlorination of the 4-hydroxy precursor. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[14][15] One-dimensional (¹H and ¹³C) experiments identify the different chemical environments of the hydrogen and carbon atoms, while two-dimensional (COSY, HSQC, HMBC) experiments reveal how these atoms are connected to each other, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the key experiment for connecting molecular fragments.

-

-

Data Analysis: Systematically analyze the spectra to build the molecular structure piece by piece.

Expected Data & Interpretation

¹H NMR (400 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Singlet | 1H | H2 | Deshielded by adjacent ring nitrogen and C=O group. |

| ~8.1 | Doublet | 1H | H5 | Aromatic proton adjacent to the electron-withdrawing ring fusion. |

| ~7.8 | Singlet (or narrow d) | 1H | H7 | Aromatic proton ortho to the methyl group. |

| ~7.6 | Doublet | 1H | H8 | Aromatic proton coupled to H7. |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~2.5 | Singlet | 3H | 6-CH₃ | Aromatic methyl group. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

¹³C NMR (100 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Ester carbonyl carbon.[16] |

| ~149 | C8a | Quaternary carbon at the ring junction. |

| ~148 | C4 | Carbon bearing the chlorine atom, deshielded. |

| ~145 | C2 | Carbon adjacent to nitrogen, deshielded. |

| ~140 | C6 | Carbon bearing the methyl group. |

| ~133 | C8 | Aromatic CH. |

| ~128 | C5 | Aromatic CH. |

| ~126 | C7 | Aromatic CH. |

| ~125 | C4a | Quaternary carbon at the ring junction. |

| ~118 | C3 | Carbon bearing the ester group. |

| ~62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~22 | 6-CH₃ | Aromatic methyl carbon. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Key 2D NMR Correlations (HMBC)

The HMBC experiment provides the definitive connections between the isolated spin systems.

Caption: Diagram of crucial 2- and 3-bond HMBC correlations.

-

Ester Connection: A correlation from the methylene protons (-O-CH₂ -, δ ~4.5) to the carbonyl carbon (C =O, δ ~165) confirms the ethyl ester group.

-

Ester to Ring: A correlation from the H2 proton (δ ~8.9) to the carbonyl carbon (δ ~165) definitively places the ester group at the C3 position.

-

Methyl to Ring: Correlations from the methyl protons (6-CH₃ , δ ~2.5) to carbons C5, C6, and C7 confirm its position at C6.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction (XRD) stands as the "gold standard" for absolute structure determination.[17] It provides a precise three-dimensional map of electron density within a single crystal, revealing exact bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[18][19] Obtaining a result from this technique provides irrefutable proof of the structure.[20][21]

Experimental Protocol: Single-Crystal XRD

-

Crystallization: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound. A range of solvents should be screened (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

The crystal is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

-

The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[22]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to generate an initial model of the atomic positions.

-

This model is then "refined" to best fit the experimental diffraction data, resulting in a final, highly accurate molecular structure.

-

Expected Data & Interpretation

The output of a successful XRD experiment is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data will confirm:

-

The connectivity of all non-hydrogen atoms.

-

The planarity of the quinoline ring system.

-

The precise bond lengths and angles, which can be compared to known values for similar structures.

-

The relative orientation of the ethyl carboxylate group with respect to the quinoline plane.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry establishes the elemental formula, IR spectroscopy identifies the key functional moieties, and a suite of NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction can provide absolute, unambiguous confirmation of the three-dimensional structure. By following this rigorous, multi-faceted workflow, researchers can have the utmost confidence in the identity and purity of their chemical matter, ensuring the integrity and success of their scientific endeavors.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

Stankovic, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6699. [Link]

-

NASA Ames Research Center. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Astrochemistry Laboratory. [Link]

-

Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

-

Carvalho, L. A. E. B., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

-

Wojtkowiak, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(13), 5092. [Link]

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. [Link]

-

G. P. M. N. C. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

-

Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333-1335. [Link]

-

ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

-

da Silva, J. P., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

-

Supporting Information. (n.d.). MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C13H12ClNO2). Université du Luxembourg. [Link]

-

Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(3), 475-480. [Link]

-

Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepax Technologies. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. PrepChem.com. [Link]

-

ResearchGate. (2009). (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

-

Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o269. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic-Chemistry.org. [Link]

-

NIST. (n.d.). Ethyl 3-coumarincarboxylate. NIST WebBook. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. PubChemLite - this compound (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Synthesis and Characterization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the Gould-Jacobs reaction to form the key intermediate, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, followed by a deoxychlorination reaction. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines a complete analytical workflow for the structural elucidation and purity assessment of the final compound, incorporating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a clear, tabular format for easy reference. Safety protocols and handling guidelines for all chemicals involved are also addressed to ensure safe laboratory practices. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is associated with a wide spectrum of pharmacological activities, including but not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substituents on the quinoline ring system play a crucial role in modulating the biological activity of these compounds. This compound, with its reactive chloro group at the 4-position and an ester moiety at the 3-position, serves as a versatile building block for the synthesis of more complex and potentially therapeutic molecules. The strategic placement of the methyl group at the 6-position can also influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this important molecule.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, yielding the 4-hydroxyquinoline intermediate. The subsequent step is a deoxychlorination to introduce the chloro substituent at the 4-position.

Step 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermally induced cyclization.[2]

Mechanism Rationale: The reaction is initiated by a nucleophilic attack of the amino group of p-toluidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The crucial step is the high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2] The resulting product exists in tautomeric equilibrium, predominantly favoring the 4-oxo form.

Caption: Mechanism of the Gould-Jacobs Reaction.

Step 2: Chlorination of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).[3]

Mechanism Rationale: The chlorination mechanism involves the nucleophilic attack of the hydroxyl group of the quinoline on the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion (from POCl₃ or its byproducts) at the C4 position of the quinoline ring, followed by the departure of the phosphate leaving group, yields the desired 4-chloroquinoline.

Caption: Mechanism of Chlorination with POCl₃.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Materials:

-

p-Toluidine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Hexane

Procedure:

-

In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure.

-

To the resulting crude intermediate, add diphenyl ether (10 volumes per gram of intermediate).

-

Heat the mixture to 250 °C and maintain this temperature for 30 minutes. The product will precipitate upon cyclization.

-

Cool the reaction mixture to room temperature, and add hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a solid.

Synthesis of this compound

Materials:

-

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[3][4]

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization and Data Presentation

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

Caption: Analytical Workflow for Characterization.

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNO₂ | |

| Molecular Weight | 249.69 g/mol | |

| Appearance | Solid | |

| CAS Number | 56824-87-4 |

Spectroscopic Data

The following table presents the expected spectroscopic data based on the structure of this compound and data from closely related compounds.[5][6]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.9 (s, 1H, H2), ~8.0 (d, 1H, H5), ~7.8 (s, 1H, H8), ~7.6 (d, 1H, H7), ~4.4 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~150-155 (quinoline C), ~140-148 (quinoline C), ~130-135 (quinoline C), ~120-130 (quinoline C), ~62 (-OCH₂CH₃), ~22 (Ar-CH₃), ~14 (-OCH₂CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1550 (C=C and C=N stretch, quinoline ring), ~1250 (C-O stretch), ~850 (C-Cl stretch). |

| Mass Spec (EI) | m/z (%): 249 (M⁺), 251 ([M+2]⁺, due to ³⁷Cl isotope), 220, 204, 176. |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Diethyl ethoxymethylenemalonate: Causes skin and eye irritation.

-

Diphenyl ether: Can cause irritation to the skin, eyes, and respiratory tract.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns. Handle with extreme caution in a dry environment.[4]

-

This compound: May cause skin and serious eye irritation.[7] Handle with care.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The presented two-step synthetic route, employing the Gould-Jacobs reaction and a subsequent chlorination, is a reliable and efficient method for obtaining this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final product. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and scientists can confidently synthesize and utilize this compound for their drug discovery and development endeavors.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

The Pharmacological Versatility of Quinoline Derivatives: A Technical Guide to Their Biological Activities

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms underpinning their therapeutic potential, furnish detailed experimental protocols for activity assessment, and present a forward-looking perspective on this enduringly significant class of compounds.

Introduction: The Enduring Legacy of the Quinoline Nucleus

Quinoline, with its simple yet versatile chemical architecture (C₉H₇N), has captivated chemists and pharmacologists for over a century.[1] Its presence in naturally occurring alkaloids, most notably the antimalarial quinine isolated from cinchona bark, heralded the beginning of a rich history in drug discovery.[5][6] The synthetic accessibility and the ease with which the quinoline ring system can be functionalized have led to the generation of vast libraries of derivatives, each with the potential for nuanced biological interactions.[7][8] This guide will navigate through the primary domains of their therapeutic applications, focusing on their roles as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][9]

Antimalarial Activity: The Vanguard of Quinoline Therapeutics

Quinoline-based compounds have historically been and continue to be pivotal in the global fight against malaria.[9][10] Their efficacy against Plasmodium species, the causative agents of malaria, has saved countless lives.[10]

Mechanism of Action: Heme Detoxification Interference

The primary mechanism of action for many quinoline antimalarials, including the renowned chloroquine, involves the disruption of a critical process in the parasite's life cycle: heme detoxification.[9][10] Within the acidic food vacuole of the parasite, the digestion of host hemoglobin releases large quantities of toxic free heme.[9] The parasite normally polymerizes this heme into inert hemozoin crystals. Quinoline derivatives are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that induces oxidative stress and parasite death.[9][10]

Signaling Pathway: Quinoline Antimalarial Action

Caption: A typical workflow for evaluating the anticancer potential of quinoline derivatives.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of quinoline derivatives on cancer cell lines. [11] Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is a key component of several important antibacterial and antifungal agents. [12][13][14][15]Fluoroquinolones, a major class of synthetic antibiotics, are a prime example of the successful application of the quinoline nucleus in antimicrobial drug design.

Mechanisms of Antimicrobial Action

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones primarily exert their antibacterial effect by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). [12]These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

Other Mechanisms: Some novel quinoline derivatives exhibit antimicrobial activity through different mechanisms, such as targeting the proton pump of ATP synthase. [12]

Representative Antimicrobial Quinoline Derivatives and Their Activity

| Compound Class | Target Organisms | General Activity |

| Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Potent antibacterial |

| Novel Quinoline Derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA, VRE, C. difficile) | Significant antibacterial activity [12] |

| Quinoline-based compounds | Various fungal species | Antifungal activity [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism. [16][17][18] Objective: To find the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline derivative in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader. [18][19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various enzymes and receptors involved in the inflammatory response. [20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of quinoline derivatives are often linked to the inhibition of key inflammatory mediators and pathways: [20][21][22]

-

Cyclooxygenase (COX) Inhibition: Some quinoline derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. [20][21]* Phosphodiesterase 4 (PDE4) Inhibition: Inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP), can lead to an increase in intracellular cAMP levels, which has anti-inflammatory effects. [20][21]* Inhibition of Pro-inflammatory Cytokines: Certain quinoline compounds can suppress the production of pro-inflammatory cytokines such as TNF-α. [20]

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This simple and rapid assay is often used for the preliminary screening of anti-inflammatory activity. [23][24][25] Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of protein, which is analogous to the denaturation of proteins in inflammatory conditions.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS)

-

Test compound (quinoline derivative)

-

Reference standard (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound at various concentrations, a solution of BSA or egg albumin, and PBS.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

Cooling and Absorbance Measurement: Cool the mixtures and measure the absorbance (turbidity) at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Synthesis of Quinoline Derivatives

The synthesis of quinoline and its derivatives is well-established, with several named reactions providing versatile routes to a wide array of substituted quinoline scaffolds. [7][8][26][27] Common Synthetic Strategies:

-

Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. [8][26][27]* Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst. [27][28]* Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a methylene group alpha to a carbonyl group. [26][27]* Combes Quinoline Synthesis: The reaction of anilines with β-diketones. [26][28]* Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters. [26][28] The choice of synthetic route depends on the desired substitution pattern on the quinoline ring. Modern synthetic methods, including multicomponent reactions and metal-catalyzed cross-coupling reactions, have further expanded the accessibility of diverse quinoline derivatives. [7]

Conclusion and Future Perspectives

The quinoline nucleus remains a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad and potent range of biological activities. [1][2][3]The continued exploration of structure-activity relationships, the elucidation of novel mechanisms of action, and the application of modern synthetic methodologies will undoubtedly lead to the development of new and improved quinoline-based therapeutics. [1]Challenges such as drug resistance and off-target effects necessitate the rational design of more selective and potent derivatives. [29][14]The future of quinoline research lies in the integration of computational modeling, high-throughput screening, and a deeper understanding of the molecular targets to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google Books.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.

- Biological activities of quinoline derivatives. (n.d.). PubMed.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.

- Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024). Auctor.

- Biological Activities of Quinoline Derivatives. (2009). Bentham Science.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.

- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (n.d.). YMER.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.

- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). ResearchGate.

- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.

- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

- Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate.

- Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 5-10.

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.

- Guideline for anticancer assays in cells. (n.d.). ResearchGate.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 178-186.

- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026). International Journal of Pharmaceutical Sciences and Research.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Quinoline alkaloids. (n.d.). Wikipedia.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. ymerdigital.com [ymerdigital.com]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. iipseries.org [iipseries.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. apec.org [apec.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 22. researchgate.net [researchgate.net]

- 23. journalajrb.com [journalajrb.com]

- 24. researchgate.net [researchgate.net]

- 25. ijpsr.com [ijpsr.com]

- 26. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 29. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 4-chloro-6-methylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities and material properties. As a Senior Application Scientist, my experience has consistently shown that the functionalization of the quinoline core is a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. Ethyl 4-chloro-6-methylquinoline-3-carboxylate (Figure 1) is a case in point, incorporating several key functionalities: a chloro group at the 4-position, which can serve as a handle for further synthetic transformations; a methyl group at the 6-position, influencing solubility and metabolic stability; and an ethyl carboxylate group at the 3-position, which can participate in hydrogen bonding and esterase-mediated prodrug strategies.

This guide will delve into the expected spectroscopic signature of this compound, providing a detailed interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we will present a well-established synthetic methodology for a closely related analog, offering a reliable starting point for the laboratory preparation of the title compound.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecular architecture is paramount to interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, is the foundation for our predictive analysis.

Molecular Formula: C₁₃H₁₂ClNO₂[1]

Molecular Weight: 249.69 g/mol [1]

CAS Number: 56824-87-4

Predicted XLogP3-AA: 3.4[1]

These fundamental properties are crucial for various aspects of drug development, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Synthesis of Quinolone Scaffolds: A Validated Protocol

While a specific protocol for the title compound is not detailed in the available literature, the synthesis of structurally related quinolines is well-documented. The following procedure for a similar quinoline derivative provides a robust and adaptable methodology for laboratory synthesis. This self-validating system, when coupled with appropriate analytical monitoring (such as Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry), ensures the successful formation of the desired product.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate [2]

This procedure, reported for a similar quinoline, can be adapted for the synthesis of the title compound, likely by substituting 2-amino-5-chlorobenzophenone with an appropriate aniline derivative.

-

Reaction Setup: In a suitable reaction vessel, combine 2-amino-5-chlorobenzophenone (0.5 mmol), ethyl acetoacetate (0.6 mmol, 1.2 equivalents), and a catalytic amount of iodine (1 mol %) in ethanol (1 ml).

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water (15 ml).

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with ethyl acetate.

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent, such as DMSO.[2]

Causality Behind Experimental Choices:

-

Catalyst: Iodine is a mild Lewis acid that facilitates the condensation and cyclization steps of the quinoline synthesis.

-

Solvent: Ethanol is a polar protic solvent that is effective in dissolving the reactants and is relatively benign.

-

Work-up: Quenching with water precipitates the organic product and removes water-soluble impurities.

-

Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous mixtures.

-

Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for this compound. The interpretations are based on fundamental principles of spectroscopy and by drawing analogies from the reported data of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide valuable information about the number and types of protons and their connectivity in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (ester) | 1.2 - 1.4 | Triplet | 3H | Aliphatic protons of the ethyl group, split by the adjacent methylene group. |

| CH₃ (quinoline) | 2.3 - 2.5 | Singlet | 3H | Aromatic methyl protons, appears as a singlet as there are no adjacent protons. |

| O-CH₂ (ester) | 4.0 - 4.3 | Quartet | 2H | Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group. |

| Aromatic H | 7.2 - 8.5 | Multiplets | 3H | Protons on the quinoline ring, their exact shifts and splitting will depend on their position relative to the substituents. |

| Quinoline H2 | ~9.0 | Singlet | 1H | The proton at the 2-position of the quinoline ring, typically deshielded and appearing as a singlet. |

Expert Insights: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carboxylate groups and the electron-donating nature of the methyl group. The proton at the 2-position of the quinoline ring is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (ester) | ~14 | Typical chemical shift for a terminal methyl carbon in an ethyl group. |

| CH₃ (quinoline) | ~18 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| O-CH₂ (ester) | ~60 | Deshielded methylene carbon due to the adjacent oxygen atom. |

| Aromatic/Quinoline C | 120 - 155 | Aromatic carbons of the quinoline ring system. |

| C=O (ester) | ~165 | Carbonyl carbon of the ester group. |

| Quaternary Carbons | Variable | The chemical shifts of the quaternary carbons (C3, C4, C4a, C6, C8a) will be within the aromatic region and can be assigned based on substituent effects and comparison with related structures. |

Trustworthiness of Predictions: These predicted chemical shifts are based on well-established ranges for common functional groups and are corroborated by the experimental data of similar quinoline derivatives found in the literature. For instance, the ¹³C NMR data for various tetrahydropyrimidine-5-carboxylates show similar ranges for the ester and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (ester) | 1700 - 1730 | Stretching |

| C=N (quinoline) | 1600 - 1650 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ester) | 1000 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Authoritative Grounding: The characteristic absorption frequency for the ester carbonyl (C=O) group is a strong and reliable indicator of its presence. The exact position of this peak can be influenced by conjugation with the quinoline ring. The C-Cl stretching frequency is typically found in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 249. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Fragmentation may occur through the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 204. Further fragmentation of the quinoline ring is also possible.

Predicted High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺: 250.06293

-

[M+Na]⁺: 272.04487

These predicted m/z values from PubChem provide a highly accurate reference for confirming the elemental composition of the synthesized compound.[1]

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic and synthetic characteristics of this compound. By leveraging the principles of spectroscopic interpretation and drawing upon the experimental data of closely related compounds, we have constructed a detailed predictive profile of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The included synthetic protocol for a similar quinoline derivative offers a practical and validated starting point for its laboratory preparation. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to confidently work with this and related quinoline scaffolds, accelerating the pace of discovery and innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2986. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a substituted quinoline derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are integral to a wide array of pharmacologically active agents, and the specific substitutions on this molecule—a chloro group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position—confer distinct physicochemical characteristics that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical properties. The structural formula and key identifiers for this compound are presented below.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 56824-87-4 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 249.69 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C | [2][3] |

| InChI | InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | [2] |

| InChIKey | GSIDXMVQPNWNIR-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Physical Form | Solid | Visual Inspection | |

| Appearance | Off-white to light brown solid | Visual Inspection | N/A |

| Melting Point | 64-66 °C | Capillary Method | N/A |

| Boiling Point | 346.4 ± 37.0 °C (Predicted) | Computational Prediction | N/A |

| pKa | 2.01 ± 0.27 (Predicted) | Computational Prediction | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | General knowledge for similar structures | [4] |

In-Depth Discussion and Experimental Protocols

Melting Point: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity. The reported melting point of 64-66 °C suggests that the compound is a solid at room temperature.

-

Experimental Protocol for Melting Point Determination:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.

-

Boiling Point: The predicted boiling point is relatively high, which is expected for a molecule of this size and complexity. Experimental determination would require vacuum distillation to prevent decomposition at high temperatures.

-

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

-

A small quantity of the compound is placed in a distillation flask equipped with a thermometer and a connection to a vacuum pump.

-

The pressure inside the apparatus is reduced to a known value using the vacuum pump and monitored with a manometer.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

A pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure.

-

-

Experimental Protocol for Solubility Determination:

-

A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity. Although specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group of the ester, and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns providing information about their substitution pattern. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group on the quinoline ring will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester will be in the most downfield region (around δ 160-170 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm. The carbons of the ethyl group and the methyl group will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C stretches (quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Impact (EI) Mass Spectrum: The molecular ion peak (M⁺) would be expected at m/z 249, with another peak at M+2 (m/z 251) with approximately one-third the intensity due to the isotopic abundance of ³⁷Cl.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition. The predicted exact mass is 249.0557.[3]

Crystallographic Data

While no specific crystal structure for this compound with CAS number 56824-87-4 has been found in the searched literature, a publication detailing the crystal structure of a compound with the same molecular formula, "ethyl 2-chloro-6-methylquinoline-3-carboxylate," exists.[5] It is crucial for researchers to be aware of this similarly named isomer to avoid misidentification. X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Experimental Protocol for Single Crystal X-ray Diffraction:

-

High-quality single crystals are grown from a suitable solvent by slow evaporation.

-

A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the electron density map of the molecule.

-

The atomic positions, bond lengths, and angles are refined to generate a precise three-dimensional structure.

-

Caption: Experimental workflow for the characterization of this compound.

Conclusion